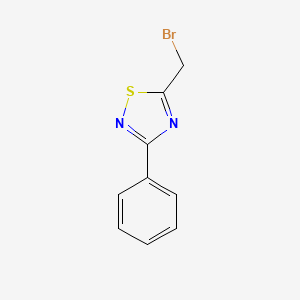

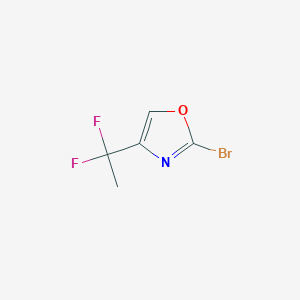

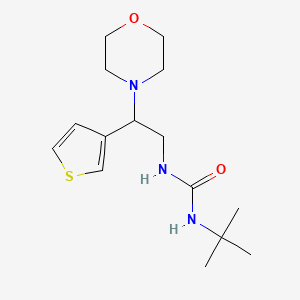

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is synthesized through a multi-step process and has been shown to exhibit promising biological activity, making it a subject of interest for further research.

科学的研究の応用

Coordination Chemistry and Asymmetric Syntheses

Oxazole ligands, including those related to the structure of 2-Bromo-4-(1,1-difluoroethyl)-1,3-oxazole, have been extensively studied for their utility in coordination chemistry and asymmetric syntheses. The versatility of oxazole ligand design allows for straightforward synthesis from readily available precursors and modulation of chiral centers near donor atoms. These ligands are pivotal in transition metal-catalyzed asymmetric organic syntheses, highlighting their importance in the development of chiral molecules (Gómez, Muller, & Rocamora, 1999).

Antibacterial Agents and Safety Profile Improvements

Research into oxazolidinones, a class closely related to oxazoles, has focused on enhancing their safety profile and antibacterial spectrum. Modifications to the oxazolidinone structure, such as the introduction of 1,2,3-triazoles, have led to compounds with reduced activity against monoamine oxidase A, thereby improving their safety profile while retaining antibacterial properties (Reck et al., 2005).

Gold-Catalyzed Oxidation Strategies for Organic Syntheses

The utility of oxazoles in gold-catalyzed oxidation strategies for organic syntheses has been demonstrated, with a particular focus on the efficient synthesis of 2,4-disubstituted oxazoles. The use of bidentate ligands has been shown to temper the reactivities of α-oxo gold carbene intermediates, facilitating smoother reactions with nucleophiles and expanding the possibilities for novel synthetic methodologies (Luo, Ji, Li, & Zhang, 2012).

Electrochemical and Quantum Chemical Studies

Triazole Schiff bases related to oxazoles have been studied for their corrosion inhibition properties on mild steel in acid media. These studies provide insights into the thermodynamic, electrochemical, and quantum chemical parameters influencing the performance of these inhibitors, revealing their potential applications in protecting materials from corrosion (Chaitra, Mohana, & Tandon, 2015).

Photophysical Properties for Fluorescent Probes

Oxazole derivatives have been investigated for their photophysical properties, making them suitable candidates for fluorescent probes. The exploration of these properties in various solvents indicates their utility in bioimaging and molecular labeling, contributing to advancements in biological and chemical research (Ferreira et al., 2010).

特性

IUPAC Name |

2-bromo-4-(1,1-difluoroethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF2NO/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORVPTJFKURJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC(=N1)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)

![2-Chloro-1-[2-(4-phenyl-5-propan-2-yl-1,3-oxazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2558714.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide](/img/structure/B2558715.png)

![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)

![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)